

The Metabolic Conversion of Codeine to Morphine: A Technical Guide

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Compound of Interest

Compound Name: *Codeine phosphate sesquihydrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of **codeine phosphate sesquihydrate** to its active metabolite, morphine. The document details the enzymatic processes, pharmacokinetic variability, and experimental methodologies crucial for research and development in pharmacology and drug metabolism.

Introduction

Codeine, a widely used opioid analgesic and antitussive, is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.^{[1][2]} The biotransformation of codeine is a complex process primarily occurring in the liver, involving several key enzymes.^[3] The efficiency of this conversion, particularly the O-demethylation step, is highly variable among individuals due to genetic polymorphisms, which can significantly impact the drug's efficacy and safety profile.^{[1][4]} Understanding the nuances of this metabolic pathway is critical for drug development, personalized medicine, and clinical practice to ensure optimal therapeutic outcomes while minimizing the risk of adverse events.

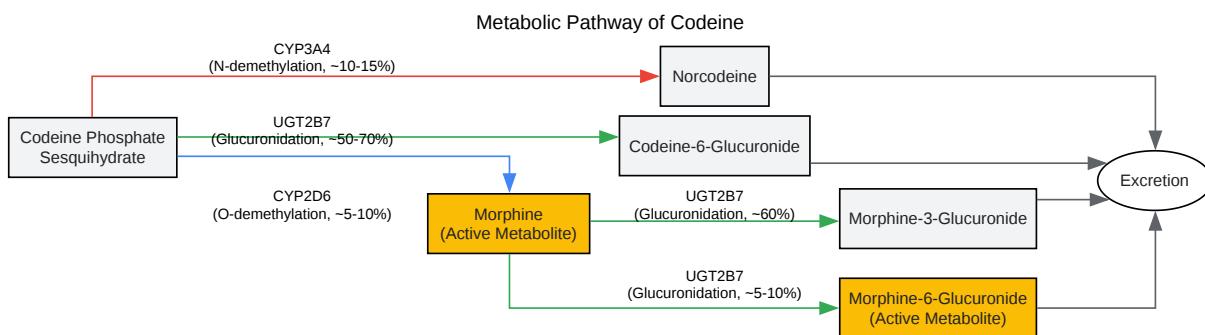
The Core Metabolic Pathway

The metabolism of **codeine phosphate sesquihydrate** proceeds through three main pathways: O-demethylation, N-demethylation, and glucuronidation. The principal pathways for the metabolism of codeine occur in the liver, with some metabolic activity also found in the intestine and brain.^[3]

- O-demethylation to Morphine: This is the critical activation pathway where codeine is converted to morphine, a potent μ -opioid receptor agonist.[4] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] Although this pathway accounts for a relatively small percentage of overall codeine metabolism (approximately 5-10% in extensive metabolizers), it is essential for the drug's analgesic effect.[4][6] Morphine has a 200-fold greater affinity for μ -opioid receptors than codeine.[4]
- N-demethylation to Norcodeine: Approximately 10-15% of codeine is N-demethylated to norcodeine by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Norcodeine is a pharmacologically weak metabolite.[3]
- Glucuronidation to Codeine-6-glucuronide: The major metabolic pathway for codeine involves conjugation with glucuronic acid to form codeine-6-glucuronide.[3][7] This reaction is catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) and accounts for approximately 50-70% of the administered codeine dose.[3] Codeine-6-glucuronide has a similar weak affinity for the μ -opioid receptor as codeine itself.[3]

Morphine, once formed, is further metabolized, primarily through glucuronidation by UGT2B7, to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[3] M6G is a potent analgesic, even more so than morphine in some contexts, while M3G has no analgesic activity and may contribute to side effects.[3]

Metabolic Pathway Diagram



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Caption: Metabolic fate of **codeine phosphate sesquihydrate**.

Quantitative Data on Codeine Metabolism

The conversion of codeine to its metabolites is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes, particularly CYP2D6. This variability gives rise to distinct metabolizer phenotypes.

Pharmacokinetic Parameters by CYP2D6 Metabolizer Phenotype

The phenotype for CYP2D6 is determined by the number and type of functional alleles an individual possesses, which is often translated into an "activity score".[\[8\]](#)

CYP2D6 Phenotype	Activity Score	Prevalence	Morphine Formation	Clinical Implication
Poor Metabolizer (PM)	0	5-10% of Caucasians	Greatly reduced or absent	Lack of analgesic effect. [8]
Intermediate Metabolizer (IM)	0.5	2-11%	Reduced	May experience reduced analgesia. [1] [8]
Extensive Metabolizer (EM)	1.0 - 2.0	77-92%	Normal	Expected analgesic response. [1] [8]
Ultrarapid Metabolizer (UM)	>2.0	1-2% (up to 28% in some populations)	Increased	Risk of morphine toxicity, even at standard doses. [8] [9]

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in codeine metabolism. These values are derived from in vitro studies using human liver microsomes.

Enzyme	Pathway	Substrate	Metabolite	Km (μM)	Vmax (nmol/mg/m in)
CYP2D6	O-demethylat ion	Codeine	Morphine	Data not consistently reported in provided search results	Data not consistently reported in provided search results
CYP3A4	N-demethylat ion	Codeine	Norcodeine	Data not consistently reported in provided search results	Data not consistently reported in provided search results
UGT2B7	Glucuronidati on	Codeine	Codeine-6-glucuronide	1410 - 2210	0.54 - 0.74
UGT2B7	Glucuronidati on	Morphine	Morphine-3-glucuronide	Data not consistently reported in provided search results	Data not consistently reported in provided search results
UGT2B7	Glucuronidati on	Morphine	Morphine-6-glucuronide	Data not consistently reported in provided search results	Data not consistently reported in provided search results

Note: Enzyme kinetic parameters can vary depending on the experimental conditions and the source of the enzyme preparation.

Pharmacokinetic Parameters of Codeine and Metabolites

The table below presents key pharmacokinetic parameters for codeine and its major metabolites in extensive metabolizers following a single oral dose.

Compound	T _{max} (hr)	t _½ (hr)	AUC (ng·h/mL)
Codeine	~1.0	~3.0	Varies with dose
Morphine	~1.5	~2.5	Significantly lower than codeine in EMs
Codeine-6-glucuronide	~2.0	~4.0	Highest among all metabolites
Norcodeine	~1.5	~3.5	Lower than C6G

Experimental Protocols

This section outlines the methodologies for key experiments used to study the metabolic pathway of codeine to morphine.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of codeine metabolism by hepatic enzymes.

Objective: To measure the formation of morphine, norcodeine, and codeine-6-glucuronide from codeine in a controlled in vitro system.

Materials:

- Human liver microsomes (pooled from multiple donors)
- **Codeine phosphate sesquihydrate**
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- UDP-glucuronic acid (UDPGA)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standards for LC-MS/MS analysis (e.g., deuterated analogs of the analytes)

Protocol:

- Prepare a stock solution of codeine in a suitable solvent (e.g., water or methanol).
- In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
- To study oxidative metabolism (CYP450 activity), add the NADPH regenerating system. To study glucuronidation (UGT activity), add UDPGA. For studying the complete metabolism, add both.
- Initiate the reaction by adding codeine at various concentrations (to determine Km and Vmax).
- Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the mixture to pellet the precipitated protein.
- Transfer the supernatant to a new tube, add the internal standard, and analyze the formation of metabolites using a validated LC-MS/MS method.

Data Analysis:

- Plot the rate of metabolite formation against the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each metabolic pathway.

Quantification of Codeine and Metabolites in Plasma by LC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of codeine and its metabolites in human plasma.

Objective: To accurately measure the concentrations of codeine, morphine, norcodeine, and their glucuronidated conjugates in plasma samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

- To a 100 μ L plasma sample, add an internal standard solution.
- Perform protein precipitation by adding a solvent like acetonitrile or methanol.
- Vortex and centrifuge the sample.
- Alternatively, for cleaner samples, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Evaporate the supernatant/extract to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for

each analyte and internal standard for selective and sensitive detection.

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

CYP2D6 Genotyping

This protocol provides a general workflow for determining the CYP2D6 genotype of an individual to predict their metabolizer phenotype.

Objective: To identify the specific alleles of the CYP2D6 gene to classify an individual as a poor, intermediate, extensive, or ultrarapid metabolizer.

Materials:

- Genomic DNA extracted from whole blood or saliva.
- Polymerase Chain Reaction (PCR) reagents (Taq polymerase, dNTPs, primers).
- Allele-specific primers or probes for the most common and clinically relevant CYP2D6 variants (e.g., *3, *4, *5, *6, *10, *17, *41, and gene duplications).
- Real-time PCR instrument or other genotyping platform.

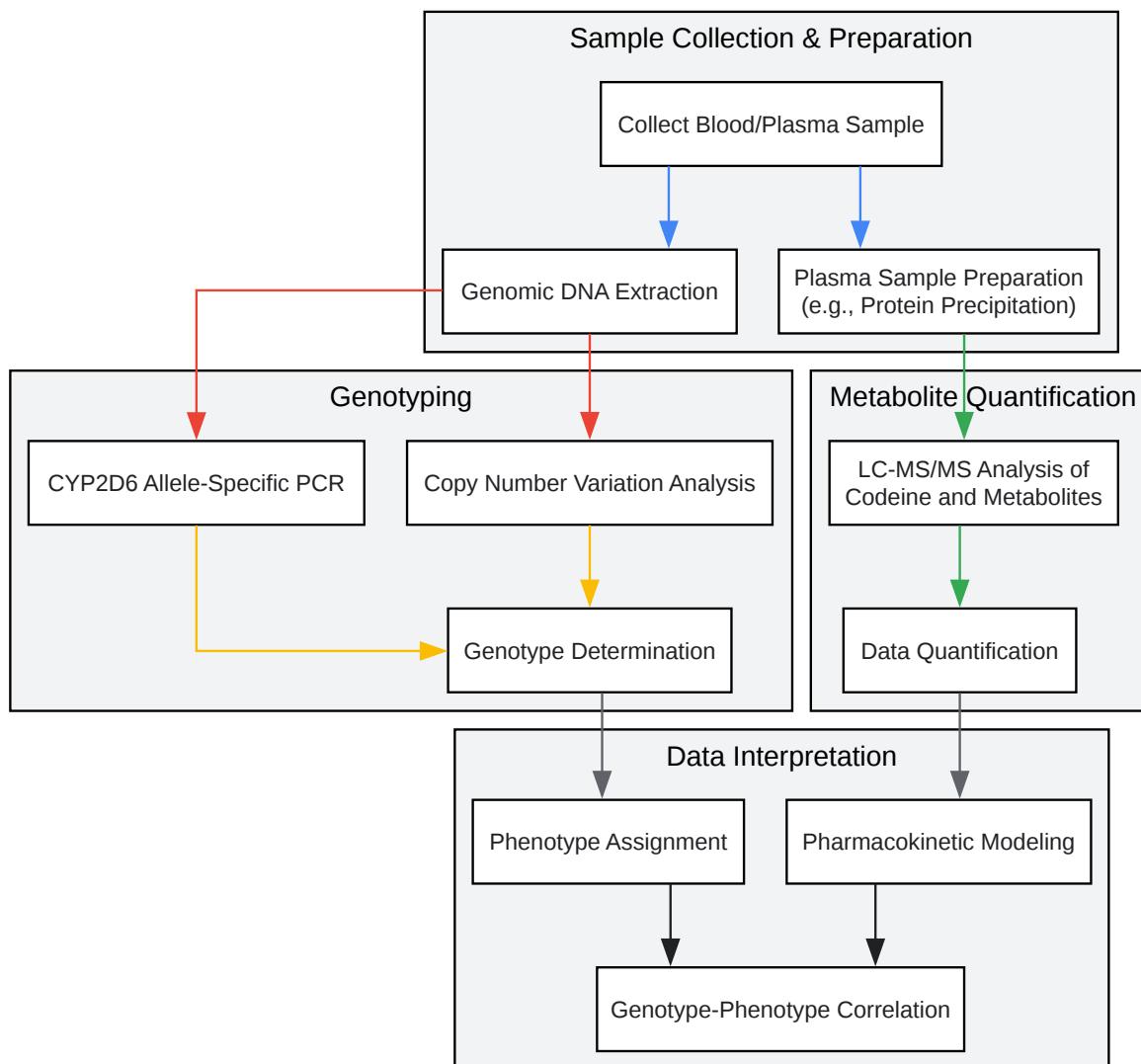
Protocol:

- **DNA Extraction:** Isolate genomic DNA from the patient's sample using a commercial kit.
- **Allelic Discrimination PCR:** Perform PCR using allele-specific primers and/or probes. For example, TaqMan assays use fluorescently labeled probes that bind to specific alleles.
- **Detection of Gene Deletion and Duplication:** Use a specific method to detect copy number variations, such as long-range PCR or a specialized gene copy number assay.
- **Data Analysis:** The results from the different assays are combined to determine the diplotype (the combination of two alleles) of the individual.

- **Phenotype Assignment:** Based on the identified diplotype, an activity score is calculated, and the corresponding metabolizer phenotype is assigned (as per the table in section 3.1).

Experimental Workflow Diagram

General Experimental Workflow for Studying Codeine Metabolism



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Caption: Workflow for clinical studies of codeine metabolism.

Conclusion

The metabolic pathway of **codeine phosphate sesquihydrate** to morphine is a well-characterized but highly variable process that is fundamental to its clinical effects. The central role of CYP2D6 in this bioactivation makes it a prime example of the importance of pharmacogenetics in drug therapy. For researchers and drug development professionals, a thorough understanding of the enzymatic reactions, the genetic factors influencing them, and the robust experimental methods to study them is paramount. This guide provides a foundational framework for these endeavors, emphasizing the need for quantitative analysis and detailed methodological considerations to advance the safe and effective use of codeine and the development of novel analgesics.

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